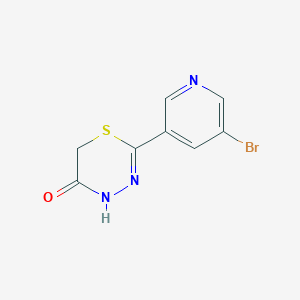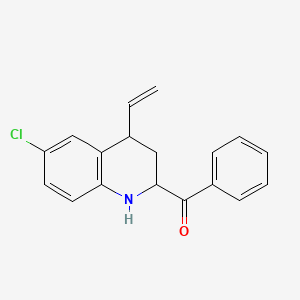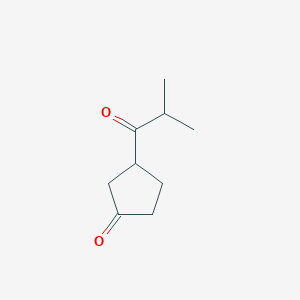![molecular formula C11H9NO4 B14393852 5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid CAS No. 88194-02-9](/img/structure/B14393852.png)
5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a unique structure that includes a prop-2-yn-1-yl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 5-aminoisophthalic acid attacks the propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzene ring and carboxylic acid groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoisophthalic acid: Similar structure but lacks the prop-2-yn-1-yl group.
4-(Prop-2-yn-1-yloxy)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of an amino group.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Similar prop-2-yn-1-yl group but different core structure.
Uniqueness
The uniqueness of 5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
88194-02-9 |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
5-(prop-2-ynylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-2-3-12-9-5-7(10(13)14)4-8(6-9)11(15)16/h1,4-6,12H,3H2,(H,13,14)(H,15,16) |
Clave InChI |
AURBNECNVSPRJY-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)

![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)

![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)


![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)


